

# Application Notes and Protocols for Larazotide Acetate Oral Formulation

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## Compound of Interest

Compound Name: AT 1001

Cat. No.: B15498444

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## Introduction

Larazotide acetate (also known as AT-1001) is a first-in-class, synthetic, eight-amino-acid peptide being investigated as an adjunct therapy for celiac disease. It functions as a tight junction regulator, specifically an antagonist of zonulin, a protein that modulates intestinal permeability. In celiac disease, gluten ingestion triggers the release of zonulin, leading to the disassembly of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune response. Larazotide acetate aims to prevent this cascade by inhibiting the disruption of tight junctions.

These application notes provide an overview of the oral formulation of Larazotide acetate used in clinical trials, its mechanism of action, and detailed protocols for key in vitro experiments relevant to its evaluation.

## Oral Formulation for Clinical Trials

Larazotide acetate is administered orally in a delayed-release capsule formulation designed to deliver the peptide to the proximal small intestine, the primary site of action in celiac disease.

Formulation Composition:

The clinical trial formulation consists of a capsule containing two types of beads with different thicknesses of an enteric coating.

- **Enteric Coating:** The beads are coated with a methacrylate polymer (Eudragit), which is designed to delay the release of Larazotide acetate in the acidic environment of the stomach.
- **Targeted Release:** The dual-bead system is engineered to initiate release in the mid-duodenum and achieve complete release within the proximal jejunum.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Larazotide acetate.

Table 1: Preclinical Pharmacokinetics in a Porcine Model

Time Point (Post-Oral Administration)	Mean Larazotide Acetate Concentration (µM) in Distal Duodenum	Mean Larazotide Acetate Concentration (µM) in Proximal Jejunum
1 hour	0.32 - 1.76	0.32 - 1.76
2 - 4 hours	0.02 - 0.47	0.00 - 0.43

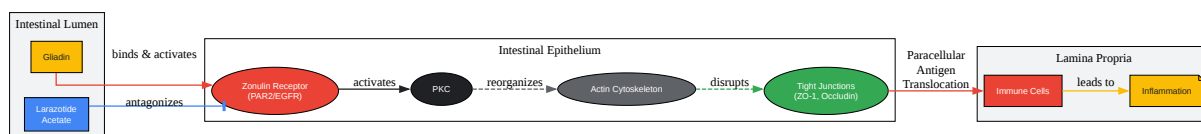
Table 2: Phase IIb Clinical Trial (NCT01396213) Efficacy Results (12-week treatment)

Treatment Group	Primary Endpoint (Change in CeD- GSRS Score vs. Placebo)	Symptomatic Days (Decrease vs. Placebo)	Improved Symptom Days (Increase vs. Placebo)
Larazotide Acetate 0.5 mg (TID)	Statistically Significant Improvement (p=0.022)	26% (p=0.017)	31% (p=0.034)
Larazotide Acetate 1.0 mg (TID)	No Significant Difference	Not Reported	Not Reported
Larazotide Acetate 2.0 mg (TID)	No Significant Difference	Not Reported	Not Reported
Placebo	-	-	-

CeD-GSRS: Celiac Disease-Gastrointestinal Symptom Rating Scale; TID: Three times a day

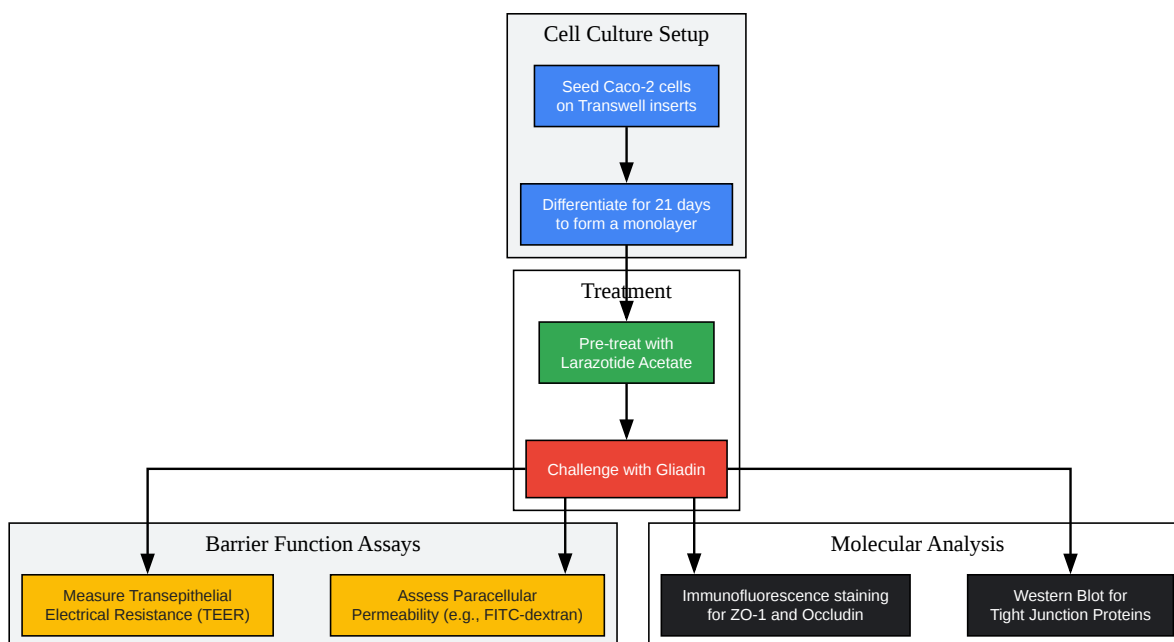
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Larazotide acetate and a typical experimental workflow for its in vitro evaluation.



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**Caption:** Proposed mechanism of action of Larazotide acetate.



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**Caption:** In vitro experimental workflow for Larazotide acetate evaluation.

## Experimental Protocols

### Protocol 1: In Vitro Caco-2 Cell Model for Intestinal Permeability

This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to model the intestinal epithelial barrier and assess the effect of Larazotide acetate on gliadin-induced permeability.

Materials:

- Caco-2 cells (ATCC® HTB-37™)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® permeable supports (0.4 µm pore size)
- Larazotide acetate
- Gliadin (e.g., from wheat)
- FITC-dextran (4 kDa)
- Hanks' Balanced Salt Solution (HBSS)
- Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

#### Procedure:

- Cell Culture:
  - Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
  - Subculture cells every 3-4 days when they reach 80-90% confluency.
- Transwell Seeding and Differentiation:
  - Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of  $6 \times 10^4$  cells/cm<sup>2</sup>.

- Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
- Treatment:
  - After 21 days, replace the culture medium with serum-free DMEM and allow the cells to equilibrate for 1 hour.
  - Pre-treat the cells by adding Larazotide acetate (at desired concentrations) to the apical compartment for 1 hour.
  - Following pre-treatment, add gliadin (e.g., 1 mg/mL) to the apical compartment and incubate for the desired time (e.g., 4 hours). Include appropriate controls (untreated, Larazotide acetate alone, gliadin alone).
- Transepithelial Electrical Resistance (TEER) Measurement:
  - Measure TEER before and after treatment to assess the integrity of the cell monolayer.
  - Equilibrate the TEER electrodes in sterile HBSS.
  - Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
  - Record the resistance ( $\Omega$ ). Subtract the resistance of a blank Transwell insert (without cells) and multiply by the surface area of the insert ( $\text{cm}^2$ ) to obtain the TEER value ( $\Omega \cdot \text{cm}^2$ ).
- Paracellular Permeability Assay:
  - After the treatment period, wash the cell monolayers with pre-warmed HBSS.
  - Add FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
  - Incubate for 2 hours at 37°C.

- Collect samples from the basolateral compartment and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~490/520 nm).
- Calculate the apparent permeability coefficient (Papp) using the following formula:  $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$  Where:
  - dQ/dt is the rate of transport of FITC-dextran across the monolayer
  - A is the surface area of the Transwell membrane
  - C<sub>0</sub> is the initial concentration of FITC-dextran in the apical compartment

## Protocol 2: Immunofluorescence Staining of Tight Junction Proteins

This protocol details the visualization of tight junction proteins (e.g., ZO-1 and Occludin) in Caco-2 cell monolayers to observe the effects of Larazotide acetate and gliadin on their localization and integrity.

Materials:

- Caco-2 cell monolayers on Transwell® inserts (from Protocol 1)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin)
- Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)
- DAPI (4',6-diamidino-2-phenylindole)

- Mounting medium
- Microscope slides and coverslips
- Confocal microscope

Procedure:

- Fixation and Permeabilization:
  - After treatment, wash the Caco-2 monolayers twice with cold PBS.
  - Fix the cells with 4% PFA for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
  - Wash three times with PBS.
- Blocking and Antibody Incubation:
  - Block non-specific antibody binding by incubating the monolayers with 1% BSA in PBS for 1 hour at room temperature.
  - Incubate with primary antibodies diluted in 1% BSA overnight at 4°C.
  - Wash three times with PBS.
  - Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA for 1 hour at room temperature in the dark.
  - Wash three times with PBS.
- Counterstaining and Mounting:
  - Counterstain the nuclei with DAPI for 5 minutes.
  - Wash twice with PBS.



- Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide with a drop of mounting medium.
- Place a coverslip over the membrane and seal the edges.
- Imaging:
  - Visualize the stained monolayers using a confocal microscope. Acquire images of ZO-1, Occludin, and DAPI fluorescence.
  - Analyze the images for changes in the localization and continuity of the tight junction proteins at the cell-cell junctions. In gliadin-treated cells, expect to see a disruption and delocalization of these proteins, which should be prevented by Larazotide acetate pre-treatment.
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